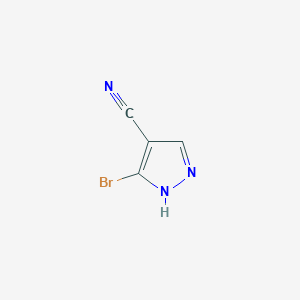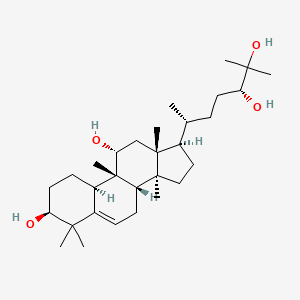
5-Bromo-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrazole-4-carbonitrile: is a heterocyclic organic compound with the molecular formula C4H2BrN3 . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom and a nitrile group on the pyrazole ring makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-1H-pyrazole-4-carbonitrile may also interact with various biological targets.
Mode of Action
Pyrazole derivatives are known to participate in a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . These processes are crucial for energy production in cells, suggesting that this compound may impact cellular energy metabolism.
Result of Action
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions , which could potentially lead to changes in cellular energy levels and other downstream effects.
Action Environment
It’s worth noting that the product is chemically stable under standard ambient conditions (room temperature)
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the bromination of 1H-pyrazole-4-carbonitrile. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions to form fused ring systems.
Major Products:
Substitution Products: Depending on the nucleophile, products like 5-azido-1H-pyrazole-4-carbonitrile or 5-thiocyanato-1H-pyrazole-4-carbonitrile can be formed.
Coupling Products: Biaryl or heteroaryl compounds are typical products of coupling reactions.
Cyclization Products: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: 5-Bromo-1H-pyrazole-4-carbonitrile is used as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. These compounds can be used to probe the function of specific proteins or enzymes.
Medicine: The compound and its derivatives have shown promise in the development of pharmaceuticals. They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and versatility make it valuable for producing a wide range of products.
Comparison with Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Similar structure but with an amino group instead of a bromine atom.
5-Chloro-1H-pyrazole-4-carbonitrile: Contains a chlorine atom instead of bromine.
5-Methyl-1H-pyrazole-4-carbonitrile: Contains a methyl group instead of bromine.
Uniqueness: 5-Bromo-1H-pyrazole-4-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated derivatives. The bromine atom also enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIXZUREPHIFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703808-52-9 |
Source


|
| Record name | 5-bromo-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)
![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2503654.png)

![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)


![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)



![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/new.no-structure.jpg)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
